8-Methyl-decahydroquinoline
Description
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Properties
IUPAC Name |
8-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNKAGONMZHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310275 | |
| Record name | Decahydro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-69-1 | |
| Record name | Decahydro-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Conformational Analysis of 8-Methyl-decahydroquinoline Isomers: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Conformational Rigidity in Drug Design
The decahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets such as receptors and enzymes. Understanding the conformational preferences of substituted decahydroquinolines is therefore of paramount importance in drug design and development, as the spatial orientation of substituents dictates the molecule's overall shape and, consequently, its pharmacological activity.
This in-depth technical guide focuses on the conformational analysis of 8-methyl-decahydroquinoline isomers. The introduction of a methyl group at the C-8 position introduces additional stereochemical complexity and significantly influences the conformational equilibrium of the bicyclic system. Herein, we will explore the fundamental principles governing the stereochemistry of these isomers and provide a comprehensive overview of the experimental and computational techniques employed to elucidate their preferred conformations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in this important class of N-heterocycles.
Stereoisomerism in this compound
The decahydroquinoline ring system consists of two fused six-membered rings. The fusion of these rings can be either cis or trans, leading to two fundamental diastereomeric scaffolds.[3] The introduction of a methyl group at the C-8 position creates an additional stereocenter, further diversifying the stereoisomeric landscape.
Ring Fusion: Cis and Trans Isomers
-
Trans-Decahydroquinoline: In the trans isomer, the hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on opposite sides of the ring system. This arrangement results in a rigid, conformationally locked structure where both six-membered rings are in a stable chair conformation. Ring inversion is not possible without breaking covalent bonds.
-
Cis-Decahydroquinoline: In the cis isomer, the bridgehead hydrogens are on the same side of the ring system. This configuration imparts significant flexibility to the molecule, allowing it to undergo a "ring flip" between two energetically distinct chair-chair conformations.[4]
The 8-Methyl Substituent: Axial and Equatorial Orientations
Within each ring fusion isomer, the 8-methyl group can occupy either an axial or an equatorial position relative to the carbocyclic ring. The relative stability of these two orientations is a key determinant of the overall conformational preference. This equilibrium is governed by steric interactions, primarily 1,3-diaxial interactions.[5]
Experimental Approaches to Conformational Analysis
A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provides the experimental foundation for the conformational analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Solution-State Analysis
NMR spectroscopy is the most powerful and versatile technique for studying the conformation of molecules in solution.[6] By analyzing various NMR parameters, we can deduce the stereochemistry of the ring fusion, the orientation of the methyl group, and the dynamics of conformational exchange.
The chemical shift of a proton is highly sensitive to its local electronic environment and spatial orientation. Protons in axial and equatorial positions experience different shielding effects and therefore resonate at different frequencies.
Vicinal Coupling Constants (3JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7][8] This is a cornerstone of conformational analysis in six-membered rings.
-
Large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship (dihedral angle ~180°).
-
Small coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles ~60° and ~60°, respectively).
By carefully analyzing the coupling patterns of the protons on the decahydroquinoline skeleton, particularly those adjacent to the stereocenters, the relative stereochemistry can be determined.
The 13C chemical shifts are also sensitive to the stereochemical environment. The "gamma-gauche effect" is particularly useful, where a carbon atom experiences a shielding (upfield shift) effect from a substituent in a gauche position (separated by three bonds). This can help in assigning the axial or equatorial orientation of the 8-methyl group.[9]
NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for determining through-space proximity of protons.[10][11] An NOE is observed between protons that are close in space (< 5 Å), regardless of the number of bonds separating them.
-
In the context of this compound, NOESY/ROESY experiments can unambiguously establish the stereochemistry of the ring fusion and the orientation of the methyl group. For instance, in a cis-fused isomer, an NOE between a bridgehead proton and a proton on the 8-methyl group would indicate a specific stereochemical relationship. Similarly, the presence or absence of NOEs between the 8-methyl group and axial protons on the same ring can confirm its equatorial or axial position.[12]
For conformationally mobile systems like cis-8-methyl-decahydroquinoline, room temperature NMR spectra often show averaged signals due to rapid interconversion between conformers. By lowering the temperature, it is possible to slow down this exchange to the point where the individual conformers can be observed separately.[6][13] This allows for the determination of the relative populations of the conformers and the calculation of the Gibbs free energy difference (ΔG) between them.[4]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[14] This technique yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the preferred conformation in the crystalline form. It is important to note that the solid-state conformation may not always be the most stable conformation in solution due to packing forces in the crystal lattice. However, X-ray data provides an invaluable reference point for validating solution-state conformational models derived from NMR and computational studies.
Computational Chemistry: Predicting and Rationalizing Conformational Preferences
Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, are powerful tools for complementing experimental data and providing deeper insights into the factors governing conformational stability.[15][16]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to:
-
Optimize the geometries of different possible conformers of this compound isomers.
-
Calculate the relative energies of these conformers to predict the most stable structures and the equilibrium populations.[17]
-
Predict NMR chemical shifts and coupling constants , which can be compared with experimental data to validate the computational model.[18]
Molecular Mechanics
Molecular mechanics methods offer a faster computational approach for exploring the conformational landscape of molecules. These methods are particularly useful for generating a large number of possible conformations that can then be further refined using more accurate DFT calculations.
Conformational Equilibria of this compound Isomers
The conformational preferences of the this compound isomers are a result of the interplay between the stereochemistry of the ring fusion and the steric demands of the methyl group.
Trans-8-Methyl-decahydroquinoline
The trans-fused ring system is rigid. The primary conformational consideration is the orientation of the 8-methyl group.
-
8-Methyl Equatorial: This is expected to be the more stable conformer, as it minimizes steric interactions.
-
8-Methyl Axial: This conformer will be destabilized by 1,3-diaxial interactions with the axial protons at C-6 and the lone pair on the nitrogen (in the case of the free base). The energetic penalty for an axial methyl group in a cyclohexane ring (the A-value) is approximately 1.7 kcal/mol.[5] A similar value can be expected in the carbocyclic ring of trans-decahydroquinoline.
Cis-8-Methyl-decahydroquinoline
The cis-fused system is more complex due to its conformational flexibility. Two principal chair-chair conformers are in equilibrium, and the 8-methyl group can be either axial or equatorial in each.
The equilibrium will be dictated by a combination of factors, including:
-
1,3-Diaxial interactions involving the 8-methyl group.
-
Gauche-butane interactions within the fused ring system.
-
Transannular interactions (steric hindrance across the rings).
The most stable conformer will be the one that minimizes these unfavorable steric interactions. Low-temperature NMR studies on related C-methyl-cis-decahydroquinolines have shown a strong preference for the conformer where the methyl group is in an equatorial position.[19]
Experimental and Computational Workflow for Conformational Analysis
A robust conformational analysis of this compound isomers involves a synergistic approach combining synthesis, purification, and a suite of analytical techniques.
Figure 1. A comprehensive workflow for the conformational analysis of this compound isomers.
Experimental Protocols
High-Resolution 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) in a 5 mm NMR tube.
-
1H NMR: Acquire a standard 1D 1H NMR spectrum to observe chemical shifts and coupling patterns.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbons and their approximate chemical environments.
-
COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish 1H-1H coupling networks and trace the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) 1H-13C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY/ROESY: Perform a 2D NOESY or ROESY experiment with a suitable mixing time (typically 300-800 ms) to identify through-space correlations and determine the relative stereochemistry.
Low-Temperature NMR Spectroscopy (for cis-isomers)
-
Solvent Selection: Choose a solvent with a low freezing point, such as CD2Cl2 or a mixture of CDCl3 and CFCl3.
-
Temperature Control: Acquire a series of 1H or 13C NMR spectra at progressively lower temperatures (e.g., from 298 K down to 180 K) using the spectrometer's variable temperature unit.
-
Data Analysis: Analyze the spectra for the appearance of new sets of signals corresponding to the individual conformers at slow exchange. Integrate the signals of the major and minor conformers to determine their relative populations and calculate the ΔG value for the conformational equilibrium.
Conclusion and Future Perspectives
The conformational analysis of this compound isomers is a critical step in understanding their structure-activity relationships and in the rational design of novel therapeutics. A multi-faceted approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of their stereochemical and conformational properties. The principles and methodologies outlined in this guide provide a robust framework for researchers in the field of drug discovery to elucidate the three-dimensional structures of these and other complex heterocyclic molecules, ultimately facilitating the development of more potent and selective drug candidates. Future work in this area could involve the use of advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, and more sophisticated computational models to further refine the conformational landscapes of these important molecular scaffolds.
References
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PubChem. (n.d.). Decahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, San Diego. (2015, April 7). NOESY and ROESY. SSPPS NMR Facility. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 23). A Non–Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus-Hydrogen NMR Coupling Constants on Lone-Pair Conformation. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. PubMed Central. Retrieved from [Link]
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ResearchGate. (2023, March 21). A DFT study of structural-stability, Mulliken charges, MEP, FMO, and NLO properties of trans alkenyl substituted chalcones conformers: theoretical study. Retrieved from [Link]
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ResearchGate. (2025, August 6). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Retrieved from [Link]
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ACD/Labs. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]
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Study.com. (n.d.). Gibbs free energy differences between axial-substituted and equatorial-substituted chair conformations of cyclohexane. Retrieved from [Link]
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PubChem. (n.d.). cis-Decahydro-1-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C and 1 H chemical shift assignments for major and minor isomers of 1 in CD 3 OD and (in parentheses) in an 80 : 20 (v/v) mixture of CD 3 OD and DMSO-d 6. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, January 27). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. PubMed Central. Retrieved from [Link]
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University of California, San Diego. (2015, April 7). NOESY and ROESY. SSPPS NMR Facility. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]
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ResearchGate. (2025, August 5). A computational study on conformational geometries, chemical reactivity and inhibitor property of an alkaloid bicuculline with c-aminobutyric acid (GABA) by DFT. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
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Decahydroquinoline Derivatives: Structural Stereodynamics, Synthesis, and Pharmacological Applications
The following technical guide details the structural, synthetic, and pharmacological landscape of decahydroquinoline (DHQ) derivatives.
Technical Whitepaper for Medicinal Chemists & Pharmacologists
Executive Summary
Decahydroquinoline (DHQ) scaffolds represent a privileged class of saturated nitrogen heterocycles, fundamentally distinguished by their stereochemical versatility. Unlike their planar aromatic counterparts (quinolines), DHQs possess a flexible bicyclic core that mimics the spatial arrangements of numerous bioactive alkaloids, including pumiliotoxins and lepadins .
This guide addresses the critical challenge in DHQ development: Stereocontrol . The biological efficacy of these derivatives—specifically as non-competitive antagonists of Nicotinic Acetylcholine Receptors (nAChR) and ion channel blockers—is strictly governed by the cis- or trans-fusion of the ring junction. This document provides a validated synthetic protocol for accessing these chiral cores and analyzes the structure-activity relationships (SAR) driving their neuroactive potential.
Structural Fundamentals: The Stereochemical Switch
The pharmacological "personality" of a decahydroquinoline derivative is dictated by its ring fusion. This is not merely a geometric detail but the primary determinant of receptor affinity.
Conformational Analysis
-
Trans-Decahydroquinoline: The bridgehead hydrogens are anti to each other. This locks the molecule into a rigid, flat, double-chair conformation analogous to trans-decalin. It is thermodynamically more stable but conformationally static.
-
Cis-Decahydroquinoline: The bridgehead hydrogens are syn. This creates a flexible, "tent-like" structure where the two chair forms can undergo ring inversion. This flexibility allows the cis-isomer to adopt induced-fit conformations within the binding pockets of ion channels (e.g., nAChR pores), making them historically more potent as channel blockers.
Visualization of Stereochemical Logic
The following diagram illustrates the causality between ring fusion and biological application.
Figure 1: Stereochemical logic governing the pharmacological utility of decahydroquinoline scaffolds.
Validated Synthetic Protocol: The Comins Methodology
While hydrogenation of quinoline yields mixtures, the Comins Asymmetric Synthesis provides high-fidelity access to enantiopure cis-decahydroquinolines (e.g., Pumiliotoxin C analogs). This route utilizes a chiral auxiliary on a pyridine core to direct stereochemistry.
Experimental Workflow
Objective: Synthesis of a chiral cis-decahydroquinoline core. Key Reagent: 4-methoxy-3-(triisopropylsilyl)pyridine (Comins Pyridine).
Step 1: Formation of Chiral N-Acylpyridinium Salt
-
Activation: Dissolve 4-methoxy-3-(triisopropylsilyl)pyridine in dry Toluene at -78°C.
-
Auxiliary Addition: Add a chiral chloroformate (e.g., (-)-TCC or a menthol-derived chloroformate) to form the N-acylpyridinium salt.
Step 2: Regio- and Stereoselective Grignard Addition
-
Nucleophile: Add the appropriate Grignard reagent (R-MgBr) dropwise at -78°C.
-
Outcome: The nucleophile attacks the C2 position anti to the bulky auxiliary group.
-
Quench: Acidic hydrolysis yields the chiral dihydropyridone (enone).
Step 3: Stereoselective Cyclization (The "DHQ" Formation)
-
Desilylation: Remove the TIPS group (e.g., using TBAF).
-
Conjugate Addition/Cyclization: Introduce the second ring chain (e.g., via cuprate addition or VMMR - Vinylogous Mukaiyama-Mannich Reaction).
-
Reduction: Perform catalytic hydrogenation (H2, Pd/C) in acidic media.
-
Critical Control: Acidic conditions favor protonation of the enamine intermediate from the less hindered face, establishing the cis-ring fusion .
-
Synthetic Pathway Diagram
Figure 2: The Comins asymmetric route to cis-decahydroquinolines, highlighting the critical Grignard addition step.
Medicinal Chemistry & Pharmacology
The primary therapeutic interest in DHQ derivatives lies in their ability to modulate excitable membranes.
Mechanism of Action: nAChR Blockade
DHQ alkaloids (e.g., cis-195A, cis-211A) function primarily as non-competitive antagonists of nicotinic acetylcholine receptors (nAChR).
-
Binding Site: They do not compete with Acetylcholine (ACh) at the orthosteric site. Instead, they bind within the ion channel pore or at an allosteric transmembrane site.
-
Selectivity: Recent studies indicate that specific C6-substituted derivatives (like cis-211A) show selectivity for the α7-nAChR subtype over the α4β2 subtype. This is crucial for developing neuroprotective agents with reduced side effects.
Comparative Biological Data
The following table summarizes the inhibitory potential of key DHQ derivatives against nAChR subtypes.
| Compound | Configuration | Target Receptor | Inhibition Potency (at 10 µM) | Mechanism |
| (-)-Pumiliotoxin C | cis-fused (2S, 4aS, 8aS) | Muscle nAChR | High | Channel Block |
| cis-211A | cis-fused (2R, 4aR, 8aS) | α7 nAChR | ~38% Inhibition | Non-competitive |
| 6-epi-cis-211A | cis-fused (C6 epimer) | α7 nAChR | ~31% Inhibition | Non-competitive |
| ent-cis-195A | cis-fused (Enantiomer) | α7 / α4β2 | Negligible (<20%) | Inactive |
Data synthesized from Toyooka et al. (2021) and Daly et al. studies.
Future Outlook: Cationic Transport
An emerging area of research involves the ability of DHQ derivatives to cross the Blood-Brain Barrier (BBB) .
-
Hypothesis: The protonated nitrogen at physiological pH allows these molecules to mimic endogenous polyamines or choline.
-
Evidence: In vitro models (TR-BBB13 cells) suggest that cis-211A utilizes specific cationic drug transport systems (likely organic cation transporters, OCTs) to penetrate the CNS. This elevates the DHQ scaffold from a mere toxin to a viable CNS-drug delivery vector.
References
-
Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules. Link
-
Comins, D. L., & Dehghani, A. (1993).[5] A short, asymmetric synthesis of (-)-pumiliotoxin C. Journal of the Chemical Society, Chemical Communications. Link
-
Daly, J. W., et al. (1999). Alkaloids from Amphibian Skins: A Tabular Review of Biologically Active Compounds. Journal of Natural Products. Link
-
Takashima, K., et al. (2018). Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. ChemistrySelect. Link
-
PubChem. (2024). Decahydroquinoline Compound Summary. National Library of Medicine. Link
Sources
- 1. Mechanism-based discovery of ligands that counteract inhibition of the nicotinic acetylcholine receptor by cocaine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short, asymmetric synthesis of (–)-pumiliotoxin C - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Multifaceted Biological Landscape of 8-Methyl-decahydroquinoline Analogs: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of Synthesis, Biological Activity, and Mechanistic Insights
The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the decahydroquinoline core has emerged as a promising framework for the development of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the biological activities of 8-Methyl-decahydroquinoline analogs, with a particular focus on their analgesic, anti-inflammatory, and neuroprotective properties. By delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the therapeutic potential of this fascinating class of molecules.
The Decahydroquinoline Scaffold: A Versatile Template for Bioactivity
Decahydroquinolines, saturated bicyclic heterocyclic compounds, represent a three-dimensional scaffold that allows for diverse stereochemical arrangements and functional group substitutions. This structural complexity provides a rich foundation for interacting with a variety of biological targets. The introduction of a methyl group at the 8-position, in particular, can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.
Analgesic Activity: Targeting Pain Pathways
Several decahydroquinoline derivatives have demonstrated significant analgesic properties. While the precise mechanisms are still under investigation for many analogs, potential molecular targets include opioid receptors and other components of the pain signaling cascade.
Structure-Activity Relationship for Analgesic Effects
The analgesic potency of decahydroquinoline analogs is intricately linked to their stereochemistry and the nature of substituents on the quinoline ring. For instance, the relative orientation of substituents can dramatically impact receptor binding and subsequent signaling.
Table 1: Analgesic Activity of Representative Decahydroquinoline Analogs
| Compound | Structure | Analgesic Activity (Assay) | Potency (ED₅₀/IC₅₀) | Reference |
| Analog A | [Structure of Analog A] | Hot Plate Test (mouse) | X mg/kg | [cite: #] |
| Analog B | [Structure of Analog B] | Acetic Acid Writhing (mouse) | Y mg/kg | [cite: #] |
| Analog C | [Structure of Analog C] | Tail-Flick Test (rat) | Z µM (in vitro) | [cite: #] |
Experimental Protocol: Hot Plate Test for Analgesic Activity
The hot plate test is a widely used method to assess the central analgesic activity of a compound.
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) after drug administration indicates an analgesic effect.
Procedure:
-
Animal Acclimatization: Acclimatize mice or rats to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each animal on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., this compound analog) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Post-Treatment Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the animals back on the hot plate and record their reaction latencies.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Potential Signaling Pathway for Analgesic Action
Caption: Putative mechanism of analgesic action of this compound analogs via opioid receptor modulation.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, and this compound analogs are being explored for their potential in this area.
Structure-Activity Relationship for Anti-inflammatory Effects
The anti-inflammatory activity of these analogs is influenced by substituents that can modulate their interaction with key inflammatory mediators or enzymes. For example, the presence of electron-withdrawing or electron-donating groups can affect the molecule's ability to inhibit enzymes like cyclooxygenases (COX).
Table 2: Anti-inflammatory Activity of Representative Decahydroquinoline Analogs
| Compound | Structure | Anti-inflammatory Activity (Assay) | Inhibition (%) | Reference |
| Analog D | [Structure of Analog D] | Carrageenan-induced Paw Edema (rat) | X% at Y mg/kg | [cite: #] |
| Analog E | [Structure of Analog E] | LPS-induced NO production in RAW 264.7 cells | IC₅₀ = Z µM | [cite: #] |
| Analog F | [Structure of Analog F] | COX-2 Inhibition Assay (in vitro) | IC₅₀ = W µM | [cite: #] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Preparation: Use rats or mice of a specific weight range and acclimatize them to the laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) or vehicle to different groups of animals.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Potential anti-inflammatory mechanisms of this compound analogs, possibly through inhibition of the NF-κB signaling pathway or direct enzyme inhibition.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases pose a significant challenge to global health. The search for neuroprotective agents that can slow or halt the progression of these diseases is of paramount importance. Certain alkaloids have shown promise in this area, and this compound analogs are being investigated for their potential to protect neurons from various insults.
Structure-Activity Relationship for Neuroprotection
The neuroprotective efficacy of these compounds can be influenced by their ability to cross the blood-brain barrier, their antioxidant properties, and their interactions with specific signaling pathways involved in neuronal survival and death.
Table 3: Neuroprotective Activity of Representative Decahydroquinoline Analogs
| Compound | Structure | Neuroprotective Activity (Assay) | Potency (EC₅₀/IC₅₀) | Reference |
| Analog G | [Structure of Analog G] | Glutamate-induced toxicity in SH-SY5Y cells | X µM | [cite: #] |
| Analog H | [Structure of Analog H] | H₂O₂-induced oxidative stress in primary neurons | Y µM | [cite: #] |
| Analog I | [Structure of Analog I] | MPTP-induced neurotoxicity in mice | Z mg/kg | [cite: #] |
Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This in vitro assay is commonly used to screen for compounds with neuroprotective effects against excitotoxicity, a key mechanism in many neurodegenerative diseases.
Principle: Excessive glutamate can lead to neuronal cell death through overstimulation of its receptors, leading to calcium influx and oxidative stress. A neuroprotective compound will reduce this glutamate-induced cell death.
Procedure:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media and conditions.
-
Cell Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound analog) for a specific duration (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 5-20 mM) to the cell culture medium and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated) cells and the glutamate-only treated cells.
Potential Signaling Pathway for Neuroprotective Action
Caption: Potential neuroprotective signaling pathways activated by this compound analogs, such as the Nrf2 antioxidant response and the PI3K/Akt survival pathway.
Synthesis of this compound Analogs
The synthesis of this compound analogs often involves multi-step sequences that allow for the control of stereochemistry and the introduction of various substituents. A common strategy involves the construction of a substituted quinoline ring followed by its reduction to the decahydroquinoline core.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
Detailed Synthetic Protocol: [Example Synthesis]
(This section will be populated with a detailed, step-by-step protocol for a specific this compound analog from a cited reference, including reagents, reaction conditions, and purification methods.)
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with a diverse range of biological activities. Their potential as analgesic, anti-inflammatory, and neuroprotective agents warrants further investigation. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise proteins and pathways with which these analogs interact will be crucial for understanding their mechanisms of action and for rational drug design.
-
Comprehensive structure-activity relationship studies: Systematic modification of the this compound scaffold will help in optimizing potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy and safety studies: Promising candidates identified in vitro should be evaluated in relevant animal models of pain, inflammation, and neurodegenerative diseases to assess their therapeutic potential and safety profiles.
By continuing to explore the rich chemical and biological landscape of this compound analogs, the scientific community can unlock new avenues for the development of novel and effective therapies for a range of debilitating conditions.
References
(A numbered list of all cited references with full bibliographic information and clickable URLs will be provided here.)
The Genesis of a Scaffold: A Technical History of 8-Methyl-decahydroquinoline
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Decahydroquinoline Core and Its Significance
The decahydroquinoline scaffold is a saturated bicyclic heterocyclic amine that forms the structural foundation of a multitude of biologically active natural products and synthetic compounds. Its rigid, three-dimensional structure, endowed with multiple stereocenters, provides a versatile framework for the design of novel therapeutic agents. The strategic placement of substituents on this core can profoundly influence its pharmacological properties, making the study of its derivatives a rich field of research in medicinal chemistry and drug development. Among these, 8-Methyl-decahydroquinoline stands as a fundamental representative, the history of which is intrinsically linked to the development of catalytic hydrogenation techniques in organic chemistry. This guide delves into the historical discovery, synthetic evolution, stereochemical intricacies, and analytical characterization of this important molecule.
The Dawn of a Molecule: Discovery through Catalytic Hydrogenation
The discovery of this compound is not marked by a singular, isolated event but rather is a chapter in the broader narrative of the catalytic hydrogenation of aromatic systems. The early 20th century witnessed groundbreaking advancements in the use of metal catalysts to saturate unsaturated organic compounds. While a definitive first synthesis of this compound is not readily apparent in the historical literature, its genesis can be confidently attributed to the catalytic reduction of its aromatic precursor, 8-methylquinoline.
Pioneering work by chemists such as Sabatier, who received the Nobel Prize in 1912 for his work on hydrogenation, laid the groundwork for these transformations. The development of more effective and practical catalysts, notably Adams' catalyst (platinum dioxide), in the 1920s, made the hydrogenation of heteroaromatic compounds like quinoline and its derivatives a more accessible and routine procedure. It is within this era of burgeoning catalytic capability that this compound would have been first synthesized and characterized, likely as a mixture of its cis and trans stereoisomers.
The Art of Synthesis: From Classical Reduction to Modern Strategies
The primary and most direct route to this compound is the catalytic hydrogenation of 8-methylquinoline. This method, while conceptually straightforward, presents challenges in controlling the stereochemical outcome. The relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a) and the methyl group at C8 dictates the formation of different stereoisomers.
Classical Approach: Heterogeneous Catalytic Hydrogenation
The traditional method for the synthesis of this compound involves the use of heterogeneous catalysts such as platinum, palladium, or nickel. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the ratio of cis to trans isomers produced.
Reaction Mechanism: The hydrogenation process involves the adsorption of 8-methylquinoline onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the aromatic rings. The pyridine ring is typically reduced first due to its greater susceptibility to hydrogenation compared to the benzene ring. Complete saturation of both rings yields the decahydroquinoline structure. The stereoselectivity of the reaction is influenced by the steric hindrance imposed by the 8-methyl group, which can direct the approach of the substrate to the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation of 8-Methylquinoline
Materials:
-
8-Methylquinoline
-
Platinum(IV) oxide (Adams' catalyst) or Palladium on carbon (10%)
-
Glacial acetic acid or Ethanol
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Diatomaceous earth (Celite®)
-
Sodium hydroxide solution (10 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a high-pressure reaction vessel, a solution of 8-methylquinoline (1 eq.) in glacial acetic acid or ethanol is prepared.
-
The catalyst (typically 5-10 mol%) is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogen source.
-
The system is purged with hydrogen gas to remove air.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 atm) at a controlled temperature (ranging from room temperature to 100 °C) until hydrogen uptake ceases.
-
Upon completion, the reaction is allowed to cool to room temperature, and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and basified with a 10 M sodium hydroxide solution to a pH > 10.
-
The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford a mixture of cis- and trans-8-Methyl-decahydroquinoline.
-
The isomers can be separated by column chromatography on silica gel.
Yield: The overall yield of the hydrogenation is typically high (>90%), with the ratio of cis to trans isomers being dependent on the specific reaction conditions.
Modern Synthetic Approaches and Stereocontrol
While catalytic hydrogenation remains a workhorse for the synthesis of decahydroquinolines, modern organic synthesis has seen the development of more sophisticated methods that offer greater control over stereochemistry. These methods are particularly crucial in the context of natural product synthesis, where a specific stereoisomer is often the desired target. While not specifically developed for this compound itself, these strategies are applicable to the synthesis of its various stereoisomers.
These advanced methods often involve multi-step sequences, employing principles of asymmetric synthesis to set the desired stereocenters. Examples include Diels-Alder reactions, tandem conjugate additions, and enantioselective reductions.
The Three-Dimensional World: Stereochemistry and Conformational Analysis
This compound possesses three stereocenters (at C4a, C8, and C8a), leading to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). These can be broadly classified into cis-fused and trans-fused isomers, depending on the relative stereochemistry at the ring junction (C4a and C8a).
-
Trans-Decahydroquinolines: The hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. The resulting structure is rigid and conformationally locked.
-
Cis-Decahydroquinolines: The hydrogen atoms at the bridgehead carbons are on the same side of the ring system. This fusion allows for conformational flexibility, with the molecule being able to undergo a ring flip between two chair-chair conformations.
The conformational equilibrium in cis-decahydroquinoline derivatives is a subject of considerable interest. In the case of N-alkyl-cis-decahydroquinolines, the equilibrium between the two possible chair-chair conformers is influenced by the steric bulk of the N-alkyl group.[1] For 8-Methyl-cis-decahydroquinoline, the position of the methyl group further influences the conformational preference to minimize steric interactions.
Analytical Characterization: Unveiling the Structure
The unambiguous identification and differentiation of the various stereoisomers of this compound rely on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of this compound isomers.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons provide a wealth of information about their chemical environment and spatial relationships. In the trans isomer, the rigid conformation leads to well-resolved signals with distinct coupling patterns. In the cis isomer, the conformational equilibrium can lead to averaged signals at room temperature. Low-temperature NMR studies can often "freeze out" the individual conformers, allowing for their individual characterization. The signals for the protons on the carbon bearing the methyl group and the bridgehead protons are particularly diagnostic.
-
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. The chemical shifts of the carbons are sensitive to their steric and electronic environment, allowing for the differentiation of isomers. For instance, the chemical shift of the methyl carbon and the carbons of the decahydroquinoline framework will differ between the cis and trans isomers.
Table 1: Representative ¹H and ¹³C NMR Data for Decahydroquinoline Derivatives
| Compound | Isomer | Nucleus | Chemical Shift (ppm) |
| Decahydroquinoline | cis | ¹³C | 20.8, 26.2, 31.0, 35.1, 47.9, 53.1 |
| Decahydroquinoline | trans | ¹³C | 26.8, 27.1, 34.0, 34.4, 53.0, 58.7 |
| N-Methyl-cis-decahydroquinoline | - | ¹³C | Varies with conformer population[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features in the IR spectrum include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine. This peak is absent in the N-alkylated derivatives.
-
C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the saturated rings and the methyl group.
-
C-N stretch: Absorptions in the 1000-1250 cm⁻¹ region.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans isomers due to their different vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 153. The fragmentation pattern would be characteristic of the decahydroquinoline ring system, with losses of alkyl fragments being prominent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Applications and Future Directions
The this compound scaffold, while a simple derivative, serves as a crucial building block and a model system for understanding the structure-activity relationships of more complex decahydroquinoline-based molecules. Its derivatives have been explored for a range of biological activities, and the core structure is present in various natural products with interesting pharmacological profiles.
The continued development of stereoselective synthetic methods will enable the efficient synthesis of specific stereoisomers of this compound and its analogues, facilitating more detailed biological evaluations. Furthermore, the application of advanced computational methods for conformational analysis and prediction of spectroscopic properties will continue to aid in the characterization and design of novel decahydroquinoline-based compounds for applications in drug discovery and materials science.
References
- Sabatier, P.; Senderens, J. B.
- Adams, R.; Voorhees, V. The Use of Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I. J. Am. Chem. Soc.1922, 44(6), 1397–1405.
- Skita, A. Über die katalytische Reduktion von Chinolin und seinen Homologen. Ber. Dtsch. Chem. Ges.1920, 53(8), 1792–1805.
- Adkins, H.; Cramer, H. I. The Hydrogenation of Certain Quinoline Derivatives. J. Am. Chem. Soc.1930, 52(11), 4349–4357.
-
Booth, H.; Griffiths, D. V. Conformational equilibria in N-alkyl-cis-decahydroquinolines. J. Chem. Soc., Perkin Trans. 21975 , 111-118. [Link]
- Spande, T. F.; et al. Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their structural elucidation. J.
- Vierhapper, F. W.; Eliel, E. L. Conformational analysis. XXXI. Conformational equilibrium of the decahydroquinolines. J. Org. Chem.1975, 40(18), 2729–2734.
- Momose, T.; et al. Stereochemistry of the Perhydroacridine, -phenanthridine, and -benzo[f]- and -benzo[h]quinoline Systems. Chem. Pharm. Bull.1978, 26(8), 2224-2232.
- House, H. O.; et al. Perhydroquinolines. I. The Synthesis and Stereochemistry of the 10-Methyl-2-decalones. J. Am. Chem. Soc.1957, 79(10), 2490–2496.
- Snieckus, V. The Skraup and Related Quinoline Syntheses. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 831–854.
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of 8-Methyl-decahydroquinoline Scaffolds
This Application Note details the asymmetric synthesis of 8-methyl-decahydroquinoline , a privileged scaffold found in bioactive Nitraria and Dendrobates alkaloids.
Executive Summary
The This compound scaffold represents a core structural motif in a versatile class of alkaloids, including the Nitraria alkaloids (e.g., Nitrabirine , Nitramine , Isonitramine ) and Dendrobates poison-frog alkaloids (e.g., Pumiliotoxin C analogues). These compounds exhibit significant biological activities, ranging from nicotinic acetylcholine receptor (nAChR) modulation to antibacterial and anti-biofilm properties.
The synthetic challenge lies in the precise control of three contiguous stereocenters (C4a, C8, and C8a) and the ring-junction stereochemistry (cis vs. trans). This guide details two validated protocols for accessing this scaffold:
-
Asymmetric Phase-Transfer Catalysis (PTC): A scalable route for Nitraria alkaloids establishing the quaternary center.[1][2]
-
Catalytic Asymmetric Hydrogenation: A modern organometallic approach for establishing the decahydroquinoline core from quinoline precursors.
Structural & Stereochemical Analysis
The this compound system exists as two major diastereomeric families based on the ring fusion:
-
Cis-fused: Common in Dendrobates alkaloids (e.g., Pumiliotoxin C). The bridgehead hydrogens are syn.
-
Trans-fused: Thermodynamically more stable, often found in Nitraria derivatives. The bridgehead hydrogens are anti.
The C8-methyl group introduces further complexity, creating equatorial (thermodynamically favored) or axial conformers that dictate biological activity.
Stereochemical Pathway Visualization
Protocol A: Asymmetric Phase-Transfer Catalysis (PTC)
Application: Total Synthesis of Nitraria Alkaloids (e.g., (+)-Isonitramine).[1][2]
Mechanism: Enantioselective
Materials
-
Substrate:
-tert-butoxycarbonyl lactam (derived from -valerolactam).[1][2] -
Catalyst: (S,S)-NAS Bromide (N-anthracenylmethyl-dihydrocinchonidinium bromide) or Maruoka Catalyst.
-
Reagents: Allyl bromide, Solid KOH, Toluene.
Step-by-Step Protocol
-
Catalyst Preparation:
-
Charge a reaction vessel with the
-Boc-lactam (1.0 equiv) and (S,S)-NAS Bromide (5 mol%). -
Suspend in Toluene (0.1 M concentration).
-
Cool the mixture to -40 °C to ensure high enantioselectivity.
-
-
Asymmetric Alkylation:
-
Add solid KOH (10 equiv) in one portion. Vigorous stirring is essential for the solid-liquid interfacial mechanism.
-
Add Allyl Bromide (1.2 equiv) dropwise.
-
Monitor: Stir at -40 °C for 12–24 hours. Monitor consumption of starting material by TLC or HPLC.
-
-
Work-up & Purification:
-
Quench with saturated aqueous NH
Cl.[3] -
Extract with EtOAc (
). Wash combined organics with brine and dry over Na SO . -
Purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Outcome:
Yield, ee of the -allyl-quaternary lactam.
-
-
Elaboration to Decahydroquinoline:
-
Subject the chiral lactam to Dieckmann condensation followed by reductive cyclization to close the piperidine ring, yielding the this compound core (after methyl group adjustment/reduction).
-
Protocol B: Asymmetric Hydrogenation of Quinolines
Application: Direct access to chiral tetrahydro- and decahydroquinolines from aromatic precursors. Mechanism: Iridium-catalyzed enantioselective hydrogenation.
Materials
-
Substrate: 8-Methylquinoline.
-
Catalyst: [Ir(COD)Cl]
/ Chiral Bisphosphine Ligand (e.g., (R)-MeO-BIPHEP or SegPhos). -
Additive: Iodine (I
) or Tetrabutylammonium iodide (TBAI) often enhances rate/selectivity. -
Solvent: THF or Toluene.
Step-by-Step Protocol
-
Catalyst Formation (In Situ):
-
In a glovebox, mix [Ir(COD)Cl]
(1 mol%) and the Chiral Ligand (2.2 mol%) in THF. Stir for 30 mins to form the active complex. -
Add I
(10 mol%) if using an iodine-promoted system.
-
-
Hydrogenation:
-
Transfer the catalyst solution to a high-pressure autoclave containing 8-Methylquinoline (1.0 equiv).
-
Pressurize with H
gas (600–800 psi / 40–50 bar). -
Stir at Room Temperature (or mild heat, 40 °C) for 12–18 hours.
-
-
Isolation:
-
Carefully vent H
gas. -
Concentrate the solvent under reduced pressure.[3]
-
Note: This typically yields 8-methyl-1,2,3,4-tetrahydroquinoline .
-
-
Conversion to Decahydroquinoline (Stereocontrolled):
-
To access the fully saturated decahydro system, subject the chiral tetrahydro-intermediate to heterogeneous hydrogenation.
-
Cis-selective: H
(1 atm), PtO (Adam's catalyst) in Acetic Acid. -
Trans-selective: Na / NH
(Birch conditions) or high-pressure H with Ru/C at high temp.
-
Experimental Workflow Diagram
The following diagram illustrates the divergent synthesis of Nitraria alkaloids using the PTC method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (PTC) | Temperature too high | Ensure reaction is maintained strictly at -40 °C or lower. |
| Poor stirring | Use mechanical stirring; solid KOH requires high interfacial area. | |
| Incomplete Hydrogenation | Catalyst poisoning | Purify 8-methylquinoline substrate (distillation) to remove sulfur/amine impurities. |
| Cis/Trans Mixture | Over-reduction or isomerization | Stop reaction immediately upon H |
References
-
Asymmetric Phase-Transfer Catalysis for Nitraria Alkaloids
-
Asymmetric Hydrogenation of Quinolines
- Title: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with Chiral Phosphine-Phosphoramidite Ligands.
- Source:J. Am. Chem. Soc., 2018.
-
URL:[Link]
-
Biomimetic Synthesis of Nitrabirine
-
General Review of Decahydroquinoline Alkaloids
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water / Synfacts, 2009 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (±)-nitramine and (±)-isonitramine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Heterogeneous Catalysis Methods for Quinoline Ring Saturation
Abstract
The saturation of quinoline rings is a pivotal transformation in the synthesis of alkaloids, agrochemicals, and pharmaceutical intermediates (e.g., tetrahydroquinoline scaffolds in virantmycin or martinellic acid). This guide provides a definitive technical framework for controlling the hydrogenation extent—ranging from selective 1,2,3,4-tetrahydroquinoline (py-THQ) formation to full saturation yielding decahydroquinoline (DHQ). We synthesize mechanistic insights with field-proven protocols, moving beyond generic recipes to offer a causal understanding of catalyst choice, solvent effects, and stereocontrol.
Mechanistic Principles & Selectivity Drivers
To master quinoline hydrogenation, one must understand the competitive adsorption between the nitrogen-containing pyridine ring and the carbocyclic benzene ring.
Adsorption Modes
The chemoselectivity is dictated by how the substrate interacts with the catalyst surface:
- (N)-Adsorption: Vertical adsorption via the nitrogen lone pair. This mode activates the pyridine ring for hydrogenation while sterically shielding the benzene ring.
-
-Adsorption: Flat adsorption via the aromatic
-system. This mode is required for the hydrogenation of the benzene ring but is energetically less favorable than N-adsorption on many metals.
Thermodynamic vs. Kinetic Control
-
Pyridine Ring Saturation: The resonance energy of the pyridine ring (~117 kJ/mol) is lower than that of benzene (~151 kJ/mol). Consequently, the pyridine ring is kinetically easier to reduce.
-
Benzene Ring Saturation: Requires harsher conditions (higher
, ) or catalysts with high affinity for -electron systems (e.g., Rh, Ru).
Mechanistic Pathway Diagram
The following diagram illustrates the stepwise saturation pathway and the divergence point for stereoselectivity.
Figure 1: Reaction network for quinoline hydrogenation showing the stepwise reduction from quinoline to py-THQ and subsequently to cis/trans-DHQ.
Catalyst Selection Matrix
Selecting the right heterogeneous catalyst is the primary control lever for selectivity.
| Catalyst System | Primary Selectivity | Mechanism/Rationale | Typical Conditions |
| Pd/C (5-10%) | py-THQ (>98%) | High affinity for N-adsorption; poor activity for benzene ring reduction under mild conditions. | 1-10 bar H₂, 25-80°C, MeOH/EtOH |
| Pt/C or PtO₂ | py-THQ | Similar to Pd but higher activity; can lead to over-reduction if not monitored. | 1-50 bar H₂, 25-100°C, Acidic media |
| Rh/C or Rh/Al₂O₃ | cis-DHQ | Excellent | 50-100 bar H₂, 80-150°C, AcOH |
| Ru/C or RuO₂ | cis/trans-DHQ | High activity for full saturation; stereoselectivity depends heavily on solvent pH and pressure. | >50 bar H₂, >100°C, Water/Alcohols |
| Raney Nickel | py-THQ / DHQ | Versatile but requires high loading. Surface modification (e.g., with SiO₂) can tune selectivity. | 20-50 bar H₂, 100-150°C |
| Co-Nanoparticles | py-THQ | Earth-abundant alternative; high chemoselectivity due to specific N-binding. | 30-50 bar H₂, 100°C, H₂O/IPA |
Experimental Protocols
Protocol A: Selective Partial Hydrogenation (Synthesis of 1,2,3,4-Tetrahydroquinoline)
Objective: Isolate py-THQ with >95% chemoselectivity, avoiding benzene ring reduction.
Materials:
-
Substrate: Quinoline (1.0 equiv)
-
Catalyst: 5% Pd/C (0.5 - 1.0 mol% Pd loading)
-
Solvent: Methanol or Ethanol (0.5 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm) or low-pressure reactor (5 bar)
Step-by-Step Workflow:
-
Catalyst Activation: If using dry Pd/C, handle with care (pyrophoric). Wet Pd/C (50% H₂O) is recommended for safety.
-
Loading: In a glass liner or round-bottom flask, charge the quinoline and solvent. Add the catalyst last under an inert argon blanket to prevent ignition.
-
Purging: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.
-
Reaction:
-
Method A (Balloon): Stir vigorously at Room Temperature (25°C) for 12-24 hours.
-
Method B (Pressure):[1] Pressurize to 5 bar H₂, heat to 60°C, stir at 800 rpm for 4-6 hours.
-
-
Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the quinoline peak.
-
Workup: Filter the catalyst through a Celite pad (do not let the catalyst dry out completely on the filter paper to avoid fire hazard). Wash the pad with solvent.
-
Purification: Concentrate the filtrate. The product is often pure enough (>95%), but can be purified via short-path distillation or column chromatography.
Critical Control Point: Avoid acidic solvents (like acetic acid) with Pd catalysts if you want to stop at the tetrahydro- stage, as protonation of the nitrogen can deactivate the N-adsorption mode and promote non-selective pathways.
Protocol B: Full Saturation (Synthesis of Decahydroquinoline)
Objective: Achieve full ring saturation to yield DHQ, with control over cis/trans diastereoselectivity.
Materials:
-
Catalyst: 5% Rh/C or 5% Ru/Al₂O₃ (5 mol% loading)
-
Solvent: Glacial Acetic Acid (for cis-selectivity) or Hexane (for mixed isomers)
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor)
Step-by-Step Workflow:
-
Preparation: Charge the autoclave with substrate and catalyst.
-
Solvent Addition: Add glacial acetic acid (0.2 - 0.5 M). The acidic medium protonates the nitrogen, preventing strong N-poisoning of the catalyst and facilitating benzene ring adsorption.
-
Pressurization: This reaction requires high energy. Pressurize to 50–80 bar H₂ .
-
Heating: Heat to 100–120°C .
-
Agitation: High agitation (>1000 rpm) is crucial to overcome gas-liquid mass transfer limitations.
-
Reaction Time: 12–24 hours.
-
Workup:
-
Cool to RT and depressurize carefully.
-
Filter catalyst.
-
Neutralization: The filtrate (in AcOH) must be neutralized with NaOH or NaHCO₃ (aq) to extract the free amine. Extract with ethyl acetate.
-
-
Stereochemistry Analysis: Analyze the cis/trans ratio via ¹H NMR or GC.
Stereocontrol Note:
-
Cis-DHQ: Favored by Rh catalysts in acidic media at moderate temperatures (kinetic product formed by syn-addition of H₂ from the metal surface).
-
Trans-DHQ: Favored by Ru catalysts at higher temperatures (>150°C) or via post-reaction isomerization.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S, N species) | Use higher catalyst loading (up to 10 mol%); Ensure substrate is free of sulfur contaminants. |
| Mass Transfer Limit | H₂ solubility/diffusion | Increase agitation speed (>1000 rpm); Increase H₂ pressure; Use a flow reactor (e.g., H-Cube). |
| Over-Hydrogenation (DHQ in Protocol A) | Too active catalyst/conditions | Switch from Pt to Pd; Lower pressure to 1 bar; Lower temperature. |
| Leaching (Metal in product) | Solvent acidity/complexation | Avoid strong acids with Pd; Use silica-supported scavengers post-reaction; Switch to fixed-bed flow catalysis. |
| Low Cis/Trans Selectivity | Isomerization | Lower the reaction temperature to kinetically trap the cis isomer. Avoid long reaction times after completion. |
Workflow Visualization
Figure 2: Decision tree for selecting experimental conditions based on the desired hydrogenation product.
References
-
Selective Hydrogenation to 1,2,3,4-Tetrahydroquinoline
-
Mechanistic Insights & Decahydroquinoline Synthesis
-
Stereoselective Hydrogenation
Sources
- 1. osti.gov [osti.gov]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rh(III) and Ru(II) complexes with phosphanyl-alkylamines: inhibition of DNA synthesis induced by anticancer Rh complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Methyl-decahydroquinoline
Welcome to the technical support center for the synthesis of 8-Methyl-decahydroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their synthetic yields and troubleshoot common issues encountered during this process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 8-methylquinoline. This process involves the reduction of the aromatic quinoline ring system to its fully saturated decahydro-derivative using hydrogen gas in the presence of a heterogeneous or homogeneous catalyst. Common catalysts include ruthenium (Ru) and cobalt (Co) based systems.[1][2][3][4][5]
Q2: What are the typical challenges and side reactions encountered during the hydrogenation of 8-methylquinoline?
A2: The primary challenges in the hydrogenation of 8-methylquinoline are achieving complete hydrogenation and controlling stereoselectivity. A common side reaction is the formation of partially hydrogenated intermediates, such as 1,2,3,4-tetrahydro-8-methylquinoline (4H-8-MQL).[1] The strong adsorption of 8-methylquinoline onto the catalyst surface can sometimes inhibit the reaction from proceeding to completion.[1] For substituted quinolines, other side reactions like hydrodehalogenation can also occur.[4]
Q3: How can I influence the stereochemical outcome of the synthesis?
A3: The stereochemistry of the resulting this compound (cis- or trans-isomers) is a critical aspect, particularly in pharmaceutical applications. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome. For highly specific stereochemical requirements, alternative synthetic strategies involving stereoselective reactions like asymmetric Diels-Alder reactions or intramolecular cyclizations might be necessary.[6][7][8]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound and Incomplete Reaction
Q: My reaction stops at the partially hydrogenated intermediate (4H-8-MQL) or the conversion of 8-methylquinoline is very low. What are the likely causes and how can I resolve this?
A: This is a common issue often related to catalyst activity and reaction conditions. The strong coordination of the nitrogen atom in 8-methylquinoline to the catalyst's active sites can hinder the hydrogenation of the benzene ring after the pyridine ring is reduced.[1]
Underlying Causes & Solutions:
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio is crucial. If the active sites are saturated by the strongly adsorbing starting material, the reaction will stall.
-
Protocol: Increase the catalyst dosage. For instance, in a ruthenium-catalyzed hydrogenation, increasing the catalyst loading from 5 wt% to 7 wt% has been shown to drive the reaction to completion.[3]
-
-
Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a significant role in overcoming the activation energy barrier for the hydrogenation of the second aromatic ring.
-
Protocol: Gradually increase the reaction temperature and hydrogen pressure. A study on Ru/Al2O3 catalyzed hydrogenation of 8-methylquinoline achieved full conversion to 10H-8-MQL (decahydro-8-methylquinoline) at 160°C and 7 MPa of hydrogen pressure.[3]
-
-
Solvent Effects: The choice of solvent can influence the solubility of hydrogen gas and the interaction of the substrate with the catalyst.
-
Protocol: Employing a protic solvent or introducing a Lewis base can promote the formation of the fully hydrogenated product.[1]
-
Data Summary: Impact of Reaction Parameters on Hydrogenation
| Parameter | Low Setting Effect | High Setting Effect | Recommended Starting Point |
| Catalyst Loading | Incomplete conversion, formation of 4H-8-MQL | Complete conversion to this compound | 5-7 wt% (for Ru catalysts)[3] |
| Temperature | Slow reaction rate, incomplete conversion | Faster reaction rate, potential for side reactions if too high | 130-160°C[3][4] |
| H₂ Pressure | Insufficient hydrogen for complete reduction | Drives equilibrium towards full hydrogenation | 7 MPa[3] |
| Solvent Polarity | May limit H₂ solubility | Protic solvents can promote full hydrogenation | Methanol, Ethanol[1] |
Issue 2: Formation of Undesired Side Products and Impurities
Q: Besides the partially hydrogenated intermediate, I am observing other impurities in my crude product. What could they be and how can I minimize their formation?
A: The nature of impurities will depend on the synthetic route. In catalytic hydrogenation, impurities can arise from the catalyst support or side reactions promoted by the catalyst. If using a classical synthesis like the Skraup reaction to prepare the 8-methylquinoline precursor, tar formation is a major concern.[9]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst and support can influence the product profile. For instance, some catalysts might be more prone to promoting side reactions.
-
Recommendation: Screen different catalysts (e.g., Ru/C, PtO₂, Raney Ni) and supports (e.g., Al₂O₃, SiO₂) to find the optimal system for your specific substrate.
-
-
Control of Reaction Exothermicity (for Skraup Synthesis of Precursor): The Skraup synthesis is highly exothermic and can lead to polymerization and tar formation if not controlled.
-
Protocol: Add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture. Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[9]
-
Issue 3: Difficulties in Product Purification
Q: How can I effectively purify my crude this compound to obtain a high-purity product?
A: Purification is a critical step to isolate the desired product from unreacted starting materials, catalyst residues, and side products. A multi-step purification strategy is often necessary.
Purification Workflow:
-
Catalyst Removal: For heterogeneous catalysts, filtration is the primary method.
-
Protocol: After the reaction, cool the mixture and filter it through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Extraction: An acid-base extraction can be very effective for separating the basic decahydroquinoline product from non-basic impurities.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase. Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine and extract the free base back into an organic solvent.[10]
-
-
Chromatography/Recrystallization: For final purification, column chromatography or recrystallization can be employed.
-
Protocol for Chromatography: Use silica gel or alumina as the stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking of the amine).[10]
-
Protocol for Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., methanol, ethanol) can be an effective final purification step.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 8-Methylquinoline
Materials:
-
8-Methylquinoline
-
Ruthenium on Alumina (Ru/Al₂O₃), 5 wt%
-
Ethanol (or other suitable protic solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
In the autoclave reactor, combine 8-methylquinoline (1 equivalent) and 5 wt% Ru/Al₂O₃ (5-7 wt% of the substrate).
-
Add ethanol to dissolve the 8-methylquinoline.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7 MPa).[3]
-
Heat the reactor to the target temperature (e.g., 160°C) with vigorous stirring.[3]
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC.
-
Once the reaction is complete (disappearance of starting material and intermediates), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Proceed with the purification workflow as described above.
Visualizations
Reaction Pathway for the Hydrogenation of 8-Methylquinoline
Caption: Hydrogenation of 8-methylquinoline proceeds in a stepwise manner.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
He, J., et al. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. RSC Advances, 10(20), 11837-11845. Available at: [Link]
-
Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(8), 3531. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7529. Available at: [Link]
-
Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. Available at: [Link]
-
Senthamarai, T., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ACS Omega, 6(38), 24867–24878. Available at: [Link]
-
Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. Available at: [Link]
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
-
He, J., et al. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. RSC Publishing. Available at: [Link]
-
Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529. Available at: [Link]
-
PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Decahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Senthamarai, T., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Who we serve. Available at: [Link]
-
Paulvannan, K., & Stille, J. R. (1993). Decahydroquinoline construction through aza-annulation: A stereoselective synthesis of (±)-5-epipumiliotoxin C. Tetrahedron Letters, 34(42), 6673-6676. Available at: [Link]
-
Gandeepan, P., & Cheng, C. H. (2019). Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters, 22(1), 169-173. Available at: [Link]
-
Wang, C., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 9(1), 4683. Available at: [Link]
-
Takashima, K., et al. (2022). Divergent Synthesis of Decahydroquinoline‐Type Poison‐Frog Alkaloids. Chemistry – An Asian Journal, 17(4), e202101293. Available at: [Link]
-
Senthamarai, T., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 6(38), 24867–24878. Available at: [Link]
-
van der Est, A., et al. (2024). Mechanistic Investigations on Cp*CoIII-Catalyzed Quinoline Transfer Hydrogenation with Formic Acid. ACS Catalysis, 14(2), 1047–1060. Available at: [Link]
-
Abu-Gharib, E. A., & Mohamed, A. M. (2014). Preparation and purification of 8-hydroxyquinoline metal complexes. Journal of the Serbian Chemical Society, 79(1), 25-34. Available at: [Link]
-
Comins, D. L., & La-Mun, Y. (1990). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Tetrahedron Letters, 31(15), 2121-2124. Available at: [Link]
-
Bakavoli, M., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Avicenna Journal of Medical Biochemistry, 1(1), e10008. Available at: [Link]
- CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents.
-
Zhang, W., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Angewandte Chemie International Edition, 55(39), 11984-11987. Available at: [Link]
Sources
- 1. Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: IR Spectrum Analysis of 8-Methyl-decahydroquinoline
Executive Summary
8-Methyl-decahydroquinoline (8-Me-DHQ) serves as a critical structural motif in the synthesis of amphibian alkaloids (e.g., pumiliotoxins) and as a model for studying conformational mobility in saturated heterocycles. Unlike its aromatic precursor (8-methylquinoline), 8-Me-DHQ exhibits complex stereoisomerism—specifically cis- and trans- ring fusions—that dramatically alters its pharmacological profile.
This guide provides a comparative infrared (IR) spectral analysis, focusing on the Bohlmann bands (2700–2800 cm⁻¹) as the definitive diagnostic tool for distinguishing trans-fused isomers from their cis-fused counterparts. We compare 8-Me-DHQ against its parent compound (Decahydroquinoline) and its aromatic precursor to establish a self-validating identification protocol.
Strategic Context: The Stereochemical Challenge
The primary challenge in working with 8-Me-DHQ is not merely identification, but stereochemical assignment . The hydrogenation of 8-methylquinoline yields a mixture of isomers.
-
Trans-fused: Rigid, thermodynamically stable.
-
Cis-fused: Flexible, kinetically accessible.
Why IR? While NMR is powerful, IR spectroscopy provides a rapid, cost-effective "fingerprint" for the ring fusion geometry via the Bohlmann band effect, which arises from the antiperiplanar interaction between the nitrogen lone pair and adjacent axial C-H bonds.
Comparative Analysis: 8-Me-DHQ vs. Alternatives
The following analysis contrasts 8-Me-DHQ with its structural analogs.
The Diagnostic Marker: Bohlmann Bands
The most critical differentiator in the IR spectrum of decahydroquinolines is the presence of Bohlmann bands.
| Feature | Trans-8-Me-DHQ | Cis-8-Me-DHQ | 8-Methylquinoline (Aromatic) |
| Ring Fusion | Trans (Rigid) | Cis (Flexible) | Planar (Aromatic) |
| Lone Pair Geometry | Anti-periplanar to C-H | Gauche/Clinal to C-H | Delocalized (sp²) |
| Bohlmann Bands | Prominent (2700–2800 cm⁻¹) | Absent or Very Weak | Absent |
| N-H Stretch | Sharp (~3250–3350 cm⁻¹) | Broad/H-bonded | Absent (Tertiary N) |
| C=C / C=N | Absent | Absent | Strong (1500–1600 cm⁻¹) |
| Fingerprint Region | Distinct C-CH₃ deformations | Complex/Broad | C-H Out-of-plane bends |
Mechanistic Insight (The "Why")
In the trans-isomer, the nitrogen lone pair orbital (
In the cis-isomer (and the aromatic precursor), this geometric alignment is geometrically impossible or statistically insignificant due to ring flipping, resulting in the absence of these bands.
Experimental Protocol: Synthesis & Characterization
This protocol describes the generation of 8-Me-DHQ and the subsequent IR validation.
Synthesis (Hydrogenation)
Objective: Convert 8-methylquinoline to a mixture of cis/trans-8-Me-DHQ.
-
Reagents: 8-Methylquinoline (10 mmol), PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid (20 mL).
-
Procedure:
-
Load reagents into a high-pressure hydrogenation vessel (Parr shaker).
-
Pressurize with H₂ (50–60 psi).
-
Agitate at RT for 12–24 hours until H₂ uptake ceases.
-
Workup: Filter catalyst over Celite. Basify filtrate with NaOH (pH > 12) to liberate the free amine. Extract with Et₂O, dry over MgSO₄, and concentrate.
-
IR Acquisition Methodology
Objective: Obtain high-resolution spectra to resolve Bohlmann bands.
-
Sample Prep:
-
Liquids/Oils (Cis-rich): Use NaCl/KBr plates (neat film) or ATR (Diamond/ZnSe).
-
Solids (Trans-rich): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr).
-
-
Instrument Settings:
-
Resolution: 2 cm⁻¹ (Critical for separating Bohlmann bands from bulk C-H).
-
Scans: 32 minimum.
-
Range: 4000–400 cm⁻¹.
-
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to stereochemical assignment.
Figure 1: Experimental workflow for the synthesis and stereochemical assignment of this compound.
Detailed Spectral Data & Interpretation
Region-by-Region Analysis[2]
| Frequency Region (cm⁻¹) | Assignment | 8-Me-DHQ Characteristics | Comparison to Alternatives |
| 3250 – 3350 | N-H Stretching | Medium intensity. Indicates secondary amine. | Quinoline: Absent (No N-H). N-Alkyl DHQ: Absent. |
| 2850 – 2960 | C-H Stretching (sp³) | Strong, complex. Methyl + Methylene groups. | Present in all aliphatic alternatives. |
| 2700 – 2800 | Bohlmann Bands | DIAGNOSTIC: Several weak-to-medium bands. | Only in Trans-isomers. Absent in cis-8-Me-DHQ and Quinoline. |
| 1450 – 1470 | CH₂ Scissoring | Medium. | Standard for cyclohexyl rings. |
| 1375 – 1380 | CH₃ Deformation | Distinct "Umbrella" mode of the 8-Methyl group. | DHQ: Absent. 2-Me-DHQ: Shifted slightly. |
| 700 – 1300 | Fingerprint | Skeletal vibrations. | Unique to specific stereoisomer. |
Stereochemical Logic Diagram
This diagram explains the physical causality of the spectral shift.
Figure 2: Mechanistic origin of Bohlmann bands in trans-decahydroquinoline systems.
Conclusion
For researchers characterizing this compound, the IR spectrum is not merely a confirmation of functional groups but a probe of 3D geometry.
-
Confirmation of Hydrogenation: Disappearance of aromatic C=C/C=N modes (1600 cm⁻¹) and appearance of sp³ C-H stretches.
-
Stereochemical Assignment: The presence of Bohlmann bands (2700–2800 cm⁻¹) affirmatively identifies the trans-fused isomer.
-
Differentiation: The methyl group deformation at ~1380 cm⁻¹ distinguishes the 8-methyl derivative from the parent decahydroquinoline.
This protocol ensures that drug development professionals can rapidly screen hydrogenation products before proceeding to more expensive NMR or X-ray crystallographic analysis.
References
-
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Configuration determination of quinolizidine derivatives). Chemische Berichte, 91(10), 2157–2167.
-
Wenkert, E., & Roychaudhuri, D. K. (1956). "The Stereochemistry of the Yohimbine Isomers and their Derivatives." Journal of the American Chemical Society, 78(24), 6417–6418. (Foundational text on trans-diaxial C-H/Lone pair interactions).
-
Katritzky, A. R., et al. (1966). "The Conformational Analysis of Saturated Heterocycles." Journal of the Chemical Society B, 556-558. (Detailed analysis of decahydroquinoline conformations).
-
Sibi, M. P., et al. (2020). "Stereoselective Synthesis of Decahydroquinolines." Chemical Reviews, 120(15). (Modern synthesis and characterization context).
A Senior Application Scientist's Guide to the Validation of Purity for 8-Methyl-decahydroquinoline Samples
For researchers, scientists, and drug development professionals, establishing the purity of a chiral molecule like 8-Methyl-decahydroquinoline is a critical step that underpins the reliability of subsequent research and the safety of potential therapeutic applications. The presence of impurities, including stereoisomers (diastereomers and enantiomers), starting materials, and synthetic by-products, can significantly impact its biological activity and toxicity profile. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of this compound, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity in this compound
This compound is a saturated heterocyclic amine characterized by a fused bicyclic ring system.[1] The hydrogenation of the aromatic 8-methylquinoline precursor results in a molecule with multiple chiral centers, leading to the potential for a complex mixture of stereoisomers. The cis and trans diastereomers, arising from the fusion of the two rings, and their respective enantiomers, possess distinct three-dimensional arrangements. These subtle structural differences can lead to significant variations in pharmacological and toxicological properties. Therefore, a robust analytical strategy must not only quantify the main component but also effectively separate and identify all potential impurities.
The synthesis of decahydroquinolines often involves multi-step processes where incomplete reactions or side reactions can introduce a variety of impurities.[2] For instance, residual starting materials like 8-methylquinoline, partially hydrogenated intermediates, and by-products from reagents used in the synthesis can all be present in the final product. According to the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), it is imperative to identify and quantify impurities in new drug substances and products to ensure their safety and quality.[3]
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity determination hinges on the specific requirements of the analysis, including the need for isomer separation, sensitivity, and the nature of the expected impurities. Here, we compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods for the analysis of this compound.
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly suitable method for purity analysis.
Causality Behind Experimental Choices:
The primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites on the column and inlet.[4] This can be mitigated by using a base-deactivated column or by derivatizing the amine to reduce its polarity. For routine purity analysis where the primary goal is to separate the main component from process-related impurities and diastereomers, a non-polar or mid-polar capillary column is often the preferred choice.
Self-Validating System:
A well-developed GC method should demonstrate specificity, linearity, precision, accuracy, and robustness as outlined in the ICH Q2(R2) guidelines.[5] The specificity of the method is demonstrated by its ability to separate the this compound isomers from each other and from any known impurities.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of methanol.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are not amenable to GC. For a basic compound like this compound, reversed-phase HPLC is a common choice.
Causality Behind Experimental Choices:
The basic nature of the amine in this compound can lead to poor peak shape on traditional silica-based C18 columns due to interactions with residual acidic silanol groups.[6] To overcome this, it is crucial to control the mobile phase pH. By maintaining a mid-range pH (e.g., around 7-8), the amine is in its neutral form, minimizing ionic interactions and improving peak symmetry. The use of a modern, base-deactivated stationary phase is also highly recommended. For the separation of enantiomers, specialized chiral stationary phases (CSPs) are necessary.
Self-Validating System:
An HPLC purity method must be validated for its intended purpose. This includes demonstrating its ability to separate the parent compound from all potential impurities and degradation products. The use of a photodiode array (PDA) detector can aid in assessing peak purity.
Experimental Protocol: Reversed-Phase HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size, with end-capping.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 7.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Spectroscopic Methods: Unambiguous Identification and Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive identification of the main component and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR can confirm the overall structure of this compound and can be used to differentiate between diastereomers based on differences in chemical shifts and coupling constants.[7] Two-dimensional NMR techniques like COSY and HSQC can further aid in assigning the complex proton and carbon signals. For enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that are distinguishable by NMR.
Mass Spectrometry (MS):
When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. The fragmentation of alkylquinolines is known to be influenced by the position of the alkyl group.[3] For this compound, characteristic fragmentation would likely involve the loss of the methyl group and fragmentation of the saturated rings.
Performance Comparison of Analytical Techniques
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Spectroscopic Methods (NMR, MS) |
| Selectivity | Excellent for diastereomers and volatile impurities. Chiral GC columns can separate enantiomers. | Highly versatile. Excellent for a wide range of impurities. Chiral stationary phases are required for enantiomeric separation. | Provides structural information for unambiguous identification. Not a separation technique on its own. |
| Sensitivity (LOD/LOQ) | High sensitivity with FID. Even higher with MS. | Good sensitivity with UV detection. Can be enhanced with MS detection. | Generally lower sensitivity than chromatographic methods for quantification. |
| Precision (RSD%) | Typically < 2% for the main component. | Typically < 2% for the main component. | Not typically used for high-precision quantification of impurities. |
| Accuracy (Recovery %) | Generally high (98-102%). | Generally high (98-102%). | Not applicable in the same context. |
| Analysis Time | Relatively fast for routine analysis. | Can be longer, especially with complex gradient profiles. | Can be time-consuming for full structural elucidation. |
| Robustness | Generally robust, but susceptible to inlet and column activity for amines. | Robust, with careful control of mobile phase pH. | Robust instrumentation. |
Visualizing the Analytical Workflows
Caption: Gas Chromatography (GC-FID) workflow for purity analysis.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Conclusion: An Integrated Approach to Purity Validation
A comprehensive purity validation of this compound samples necessitates an integrated analytical approach. While both GC and HPLC are powerful techniques for the separation and quantification of the main component and its impurities, they should be complemented by spectroscopic methods for definitive structural confirmation. The choice between GC and HPLC for routine purity testing will depend on the specific impurity profile and the volatility of the compounds of interest. For chiral purity, specialized chiral chromatography is essential. All methods must be rigorously validated in accordance with ICH guidelines to ensure the generation of reliable and reproducible data, thereby guaranteeing the quality and safety of this important chemical entity for its intended scientific and developmental applications.
References
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass spectra of alkylquinolines. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. (2019). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of an analytical method for the quantification of total alkaloids. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Retrieved from [Link]
-
MDPI. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Retrieved from [Link]
-
SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
-
PubMed. (2008). Development and Validation of an HPLC-method for the Determination of Alkaloids in the Stem Bark Extract of Nauclea Pobeguinii. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of Pinnatoxin Isomers. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]
-
MDPI. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Retrieved from [Link]
-
PubMed. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. Retrieved from [Link]
-
PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). cis-Decahydro-1-methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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A Comparative Guide to GC-MS Retention Times for 8-Methyl-decahydroquinoline Stereoisomers
For researchers and professionals in drug development and chemical analysis, the precise identification and separation of stereoisomers are paramount. The subtle yet significant differences in the three-dimensional arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) retention times for the stereoisomers of 8-Methyl-decahydroquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry.
This compound possesses multiple chiral centers, giving rise to several stereoisomers, including enantiomeric pairs and diastereomers. The separation of these isomers is a challenging analytical task that requires a nuanced understanding of chromatographic principles. This guide will explore the methodologies for achieving this separation, explain the underlying scientific reasoning for the observed elution patterns, and provide a practical framework for researchers working with these or structurally similar compounds.
The Chromatographic Challenge: Separating Stereoisomers
The separation of stereoisomers by GC is fundamentally dependent on the differential interactions between the analytes and the stationary phase of the GC column.[1] While diastereomers possess different physical properties and can often be separated on standard achiral columns, enantiomers are physically identical in a non-chiral environment and necessitate the use of a chiral stationary phase (CSP) for resolution.[2][3] The choice of the GC column is therefore the most critical factor in developing a successful separation method for all stereoisomers of this compound.
The Role of the Stationary Phase
The interaction between an analyte and the stationary phase dictates its retention time.[4] For the separation of this compound stereoisomers, two primary types of capillary columns are considered:
-
Non-polar to mid-polar columns (e.g., DB-5ms, HP-5ms): These columns, often based on a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points and, to a lesser extent, their polarity. Diastereomers, having different shapes and dipole moments, can exhibit slight differences in their interactions with these phases, potentially leading to separation.[1] Enantiomers, however, will co-elute on such columns.
-
Chiral Stationary Phases (CSPs): To separate enantiomers, a CSP is essential.[2][5] These phases are themselves chiral and interact differently with each enantiomer of a chiral analyte, forming transient diastereomeric complexes with different association constants.[5] For heterocyclic amines like this compound, cyclodextrin-based CSPs are often the most effective.[6][7] Derivatized cyclodextrins, such as those with alkyl or acetyl groups, create chiral cavities into which the analytes can include, and the stability of these inclusion complexes will differ for each enantiomer, resulting in different retention times.
Hypothetical GC-MS Data for this compound Stereoisomers
Due to the lack of publicly available, specific retention time data for the stereoisomers of this compound, the following table presents a set of hypothetical yet scientifically plausible retention times. This data is intended to illustrate the expected chromatographic behavior on two different types of GC columns: a standard achiral column and a cyclodextrin-based chiral column. The elution order is based on established principles of stereoisomer separation.
Table 1: Hypothetical GC-MS Retention Times (in minutes) for this compound Stereoisomers on Achiral and Chiral Columns
| Stereoisomer Configuration (Hypothetical) | Retention Time on DB-5ms (minutes) | Retention Time on a Cyclodextrin-based Chiral Column (minutes) |
| (cis)-Isomer Pair 1 | 12.50 | 13.15 (Enantiomer 1) |
| 13.30 (Enantiomer 2) | ||
| (cis)-Isomer Pair 2 | 12.65 | 13.50 (Enantiomer 3) |
| 13.68 (Enantiomer 4) | ||
| (trans)-Isomer Pair 1 | 12.80 | 14.05 (Enantiomer 5) |
| 14.25 (Enantiomer 6) | ||
| (trans)-Isomer Pair 2 | 12.95 | 14.50 (Enantiomer 7) |
| 14.72 (Enantiomer 8) |
Note: The specific stereoisomer labels (e.g., (2R,4aS,8R,8aS)) are omitted as the elution order would need to be confirmed with pure standards. The cis and trans notation refers to the ring fusion. It is generally observed that trans isomers, being more linear and often having a higher boiling point, may elute later than their cis counterparts on non-polar columns.[1]
Experimental Protocol for the GC-MS Analysis of this compound Stereoisomers
This section provides a detailed, self-validating protocol for the separation and identification of this compound stereoisomers.
Sample Preparation
For a standard solution, dissolve a mixture of the stereoisomers in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Columns:
-
Achiral: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Chiral: Cyclodextrin-based column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Mass Spectrometer Parameters:
-
Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Acquisition Mode: Full Scan
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample introduction to data analysis.
Caption: Figure 1. Experimental workflow for GC-MS analysis.
Causality Behind Experimental Choices
-
Splitless Injection: This mode is chosen to ensure the quantitative transfer of all analytes onto the column, which is crucial for detecting trace-level isomers and for accurate quantification.
-
Helium Carrier Gas: Helium is an inert gas that provides good chromatographic efficiency and is compatible with mass spectrometry.
-
Temperature Programming: A temperature ramp is employed to ensure that all isomers, which may have slightly different boiling points, are eluted as sharp peaks and to reduce the overall analysis time.[8]
-
EI at 70 eV: This is the standard ionization energy for creating reproducible mass spectra that can be compared to spectral libraries for compound identification. The fragmentation patterns of the stereoisomers are expected to be very similar, if not identical, making chromatographic separation the key to their differentiation.[9]
Logical Relationships of Stereoisomer Separation
The following diagram illustrates the relationship between the types of stereoisomers and the required chromatographic approach for their separation.
Caption: Figure 2. Logic of stereoisomer separation by GC.
Conclusion and Future Directions
The successful separation of this compound stereoisomers by GC-MS is a challenging but achievable goal. The key to this separation lies in the selection of the appropriate GC column. While a standard achiral column can be effective for separating diastereomers, a chiral stationary phase is indispensable for the resolution of enantiomers.
This guide provides a comprehensive, albeit theoretical, framework for approaching this analytical problem. The provided experimental protocol offers a robust starting point for method development. For definitive identification and retention time assignment, the synthesis and isolation of pure stereoisomeric standards would be the next logical step. Researchers can then use the methods outlined here to confirm the elution order and develop validated quantitative assays for each stereoisomer.
References
-
Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available at: [Link]
-
ResearchGate. (2025). Chiral separations using gas chromatography. ResearchGate. Available at: [Link]
-
Spectroscopy Online. (n.d.). The Challenges of Changing Retention Times in GC–MS. Spectroscopy Online. Available at: [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Al-Tannak, N. F., & Carabias-Martínez, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 249-258. Available at: [Link]
-
Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]
-
Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Phenomenex. Available at: [Link]
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Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Drawell. Available at: [Link]
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Safety Operating Guide
8-Methyl-decahydroquinoline: Proper Disposal & Handling Procedures
Part 1: Executive Safety Directive
8-Methyl-decahydroquinoline (CAS: 52601-69-1 / 875-63-8 for isomers) is a bicyclic organic amine.[1][2] While often overlooked as a simple building block, its disposal requires strict adherence to Organic Base protocols.
IMMEDIATE ACTION REQUIRED:
-
DO NOT dispose of down the drain.[3][4] (Aquatic toxicity/Noxious odors).[5]
-
DO NOT mix with strong acids in the waste container (Exothermic runaway risk).
-
DO NOT mix with oxidizers (Fire hazard).
Chemical Waste Classification Table
| Property | Specification | Waste Stream Designation |
| Primary Hazard | Skin/Eye Irritant, Combustible | Hazardous Chemical Waste |
| Chemical Class | Aliphatic/Cyclic Amine | Organic Base (Non-Halogenated) |
| RCRA Status | Characteristic (Potential) | D001 (Ignitable) or D002 (Corrosive) |
| Container Type | HDPE or Amber Glass | Screw-top, vapor-tight |
| Disposal Method | High-Temperature Incineration | Fuel Blending / Destructive Incineration |
Part 2: Scientific Integrity & Hazard Mechanics[1]
As researchers, we must understand why a protocol exists to ensure compliance. The disposal strategy for this compound is dictated by its functional group chemistry:
-
Basicity & Exothermicity: As a secondary/tertiary amine (depending on substitution pattern), this compound has a lone pair on the nitrogen capable of accepting protons. Mixing this waste directly into a "General Acid" waste stream can generate significant heat ($ \Delta H_{rxn} < 0 $), potentially pressurizing the container or volatilizing other solvents.
-
Noxious Volatility: Decahydroquinoline derivatives possess distinct, penetrating odors. Improper sealing or drain disposal can lead to building-wide odor complaints, triggering unnecessary emergency responses.[1]
-
Environmental Persistence: Cyclic amines are often resistant to rapid biodegradation. Release into sanitary sewers threatens wastewater treatment microorganisms and aquatic ecosystems.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the chemical from the bench to the waste area, ensure it is stable.
-
Quenching (If Reactive): If the amine is part of a reaction mixture containing residual alkylating agents or acid chlorides, quench the reaction fully (usually with water or dilute NaOH) before transferring to the waste bottle.
-
Solvent Compatibility: Ensure the carrier solvent is compatible.
-
Preferred: Ethanol, Methanol, Ethyl Acetate.[1]
-
Avoid: Mixing with high concentrations of oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).
-
Phase 2: Waste Stream Segregation Logic
Visualizing the decision process is critical for preventing cross-contamination.
Figure 1: Decision matrix for segregating amine waste streams to prevent incompatibility events.
Phase 3: Packaging & Labeling[1]
-
Select Container: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container. Avoid metal cans if the waste is wet/aqueous, as amines can corrode certain metals over time.
-
Labeling:
-
Chemical Name: Write "this compound" fully. Do not use abbreviations like "8-MDHQ".
-
Hazard Checkboxes: Check "Flammable" (if in solvent) and "Toxic/Irritant".
-
pH Note: If the solution is strongly basic (pH > 10), add a "Basic" sticker.
-
Part 4: Spill Response & Emergency Procedures
In the event of a spill, autonomy and speed are vital.[6]
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a respirator if ventilation is poor.
Spill Management Workflow
Figure 2: Operational logic for determining spill response escalation.
Cleanup Protocol:
-
Ventilate: Ensure the fume hood is active.
-
Absorb: Use vermiculite, sand, or commercial amine-neutralizing spill pads.[1] Do not use paper towels alone, as this increases surface area for evaporation.[1][2]
-
Decontaminate: Wipe the area with a mild detergent solution.
-
Disposal: Place all contaminated absorbents into a sealed bag and label as "Hazardous Waste: Debris contaminated with this compound."
Part 5: Regulatory Compliance (RCRA/EPA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Codes:
-
D001 (Ignitable): Applicable if the waste is in a flammable solvent (Flash point < 60°C).
-
D002 (Corrosive): Applicable if the aqueous pH is
.[7] -
Non-Regulated: If the pure substance does not meet D001/D002, it is still regulated as "Non-RCRA Regulated Chemical Waste" by most institutions due to toxicity and must be incinerated.
-
-
Satellite Accumulation Areas (SAA):
-
Keep the container closed at all times except when adding waste.
-
The container must be in secondary containment (tray) to capture leaks.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Decahydroquinoline.[8] National Library of Medicine. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.gov. [Link]
Sources
- 1. trans-Decahydroquinoline | CAS#:767-92-0 | Chemsrc [chemsrc.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemos.de [chemos.de]
- 7. epa.gov [epa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 8-Methyl-decahydroquinoline
Part 1: Executive Safety Summary
Stop/Go Criteria: Before uncapping the reagent, verify the following three conditions are met. If any are "No," STOP and remediate.
| Critical Check | Condition Required | Rationale |
| Ventilation | Fume hood operational (Face velocity: 80–100 fpm) | Volatile amine vapors cause respiratory tract burns and desensitization.[1] |
| Neutralization | 1M HCl or Citric Acid available nearby | Immediate neutralization is required for skin/surface decontamination. |
| Segregation | No Oxidizers or Acids in the immediate workspace | Risk of exothermic reaction (acids) or violent oxidation (oxidizers). |
Part 2: Chemical Profile & Hazard Analysis
To handle 8-Methyl-decahydroquinoline safely, one must understand its molecular behavior.[1] It is not merely a "chemical"; it is a lipophilic, bicyclic secondary amine.
-
Lipophilicity & Skin Penetration: The decahydroquinoline scaffold is highly lipophilic compared to planar quinolines. This allows it to penetrate the stratum corneum (outer skin layer) rapidly, carrying its caustic alkaline properties into deep tissue.
-
Vapor Pressure & Inhalation: While often a liquid or low-melting solid, its vapor pressure is sufficient to generate hazardous headspace concentrations.[1] The "fishy" amine odor is a late warning sign; olfactory fatigue sets in quickly.
-
Basicity: As a secondary amine, it acts as a moderate base. Contact with strong acids (e.g., concentrated HCl, H₂SO₄) will result in a violent, exothermic acid-base reaction, potentially aerosolizing the corrosive mixture.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice often fails by recommending generic nitrile gloves for all tasks. For amines, nitrile degradation is a specific risk.
Glove Selection Logic
Nitrile is not a universal barrier. Secondary amines can permeate thin disposable nitrile gloves.
| Task Profile | Recommended Glove System | Breakthrough Time | Action on Splash |
| Incidental Contact (Weighing <1g, closed transfers) | Double Nitrile (min.[1] 5 mil outer) | ~15–30 mins | Remove outer glove immediately. Wash hands. |
| High Exposure (Synthesis, >10g, heating) | Butyl Rubber or Neoprene | >480 mins | Wipe glove before removal. |
| Spill Cleanup (Direct immersion) | Laminate Film (e.g., Silver Shield™) | >480 mins | Do not reuse. |
Respiratory & Eye Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of vapor absorption into the tear film, which can cause corneal hazing (glaucopsia).
-
Lungs: All work must be performed in a certified chemical fume hood. If working outside a hood (emergency only), a full-face respirator with Organic Vapor/Amine cartridges is required.
Visualization: PPE Decision Logic
The following logic flow ensures you select the correct PPE based on the scale of your operation.
Figure 1: Decision tree for selecting Personal Protective Equipment based on operational scale and risk.
Part 4: Operational Workflow
Pre-Operational Setup
-
Clear the Deck: Remove all acids from the fume hood.
-
Prepare Neutralizer: Keep a wash bottle of 2% Citric Acid or dilute Acetic Acid (Vinegar) handy. This is more effective than water for decontaminating skin splashes of amines, as it converts the lipophilic free base into a water-soluble salt.
-
Static Control: If the substance is a solid, use an anti-static gun or ionizer. Amine powders can be sticky and electrostatic, leading to dispersion.
Handling Protocol
-
Weighing: Do not weigh on an open bench. If the balance is outside the hood, tare the vial inside the hood, add the chemical, cap it tightly, and then weigh.
-
Liquid Transfer: Use glass syringes with luer-lock tips.[1] Avoid plastic pipettes if possible, as some polymers leach plasticizers in contact with concentrated amines.
-
Heating: If refluxing, ensure the condenser is vented to a scrubber or the back of the hood. Amine vapors are heavier than air and can "creep" out of loose joints.
Part 5: Emergency Response & Disposal[1]
Spill Response Algorithm
A spill of this compound is not just a slip hazard; it is a corrosive inhalation hazard.[1]
Figure 2: Step-by-step workflow for containing and cleaning up amine spills.[1]
Disposal Protocol
Crucial Rule: Never dispose of amines in the "General Organic" waste stream if that stream contains acidic byproducts (e.g., from acid chlorides or sulfonations).
-
Segregation: Designate a specific waste container labeled "Basic Organic Waste."
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal cans which may corrode.
-
Labeling: Clearly mark "Contains this compound - Corrosive/Toxic."[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92911, Decahydroquinoline. Retrieved from [Link]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
